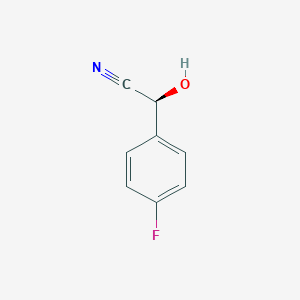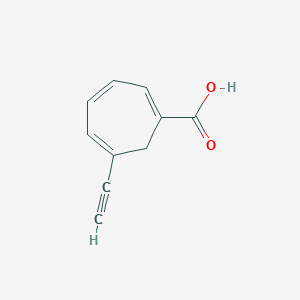![molecular formula C11H17NO3 B070330 Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate CAS No. 179060-29-8](/img/structure/B70330.png)
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate
Vue d'ensemble
Description
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate, also known as A77 1726, is a chemical compound that has been found to possess several pharmacological properties. It is a prodrug of leflunomide, which is used in the treatment of rheumatoid arthritis. The compound has been extensively studied for its potential use in the treatment of various diseases.
Mécanisme D'action
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate acts by inhibiting the activity of dihydroorotate dehydrogenase, which is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of immune cells.
Effets Biochimiques Et Physiologiques
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate has been found to possess several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been found to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate in lab experiments is its specificity for dihydroorotate dehydrogenase. This specificity allows for the selective inhibition of immune cell proliferation without affecting other cell types. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can lead to adverse effects on cell viability.
Orientations Futures
There are several future directions for the study of Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate. One direction is the investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Another direction is the development of more potent and selective inhibitors of dihydroorotate dehydrogenase, which can lead to more effective treatments for immune-related diseases. Additionally, the compound can be studied for its potential use in combination therapies with other drugs.
Applications De Recherche Scientifique
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, immunomodulatory, and antiproliferative properties. The compound has been studied for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and psoriasis.
Propriétés
Numéro CAS |
179060-29-8 |
|---|---|
Nom du produit |
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate |
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
tert-butyl N-[2-(furan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13) |
Clé InChI |
WCYYCMDUMYZLDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1=COC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=COC=C1 |
Synonymes |
Carbamic acid, [2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
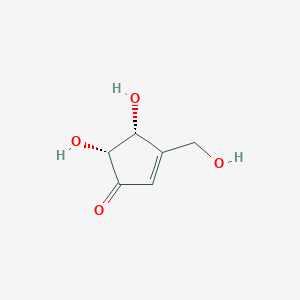
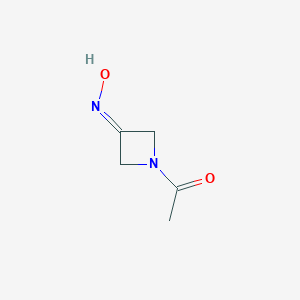
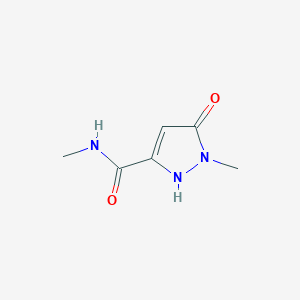
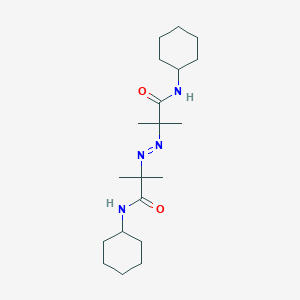
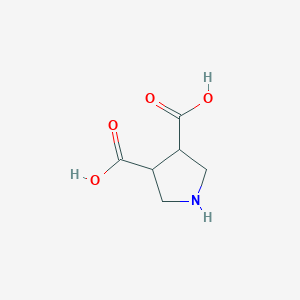
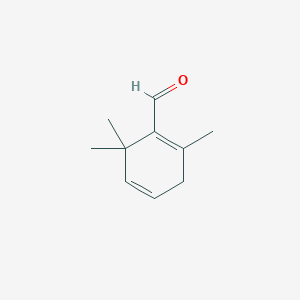
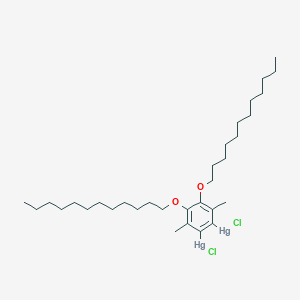
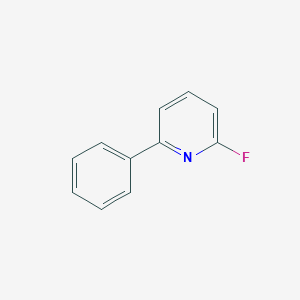
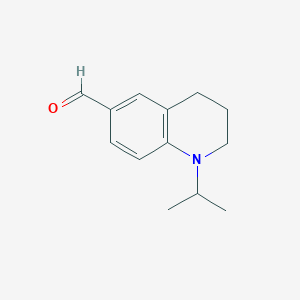
![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)
![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
